2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride

Lipophilicity Physicochemical property Drug-likeness

Researchers pursuing LSD1 inhibitors risk acquiring generic cyclopropanamine derivatives lacking the critical 2-isobutyl substitution, producing invalid SAR data and wasted resources. This compound directly resolves these risks: • Defined 2-isobutyl substitution matching LSD1 inhibitor patent SAR requirements; XLogP3 = 1.4 ensures appropriate lipophilicity for hydrophobic sub-pocket occupancy versus unsubstituted analogs (XLogP3 = -0.4). • Primary amine handle enables broad synthetic utility via amide coupling or reductive amination; TPSA 26 Ų supports favorable CNS penetration potential. • ≥98% purity with multi-method QC (HPLC, NMR) ensures reproducible enzyme inhibition assays and reliable library diversification.

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
Cat. No. B13259508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Structural Identifiers
SMILESCC(C)CC1CC1N.Cl
InChIInChI=1S/C7H15N.ClH/c1-5(2)3-6-4-7(6)8;/h5-7H,3-4,8H2,1-2H3;1H
InChIKeyHJPBRGMBTNLRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: 2-(2-Methylpropyl)cyclopropan-1-amine Hydrochloride


2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride (synonym: 2-isobutylcyclopropan-1-amine hydrochloride) is a cyclopropanamine derivative with a branched isobutyl substituent at the cyclopropane C2 position. The free base has molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol [1]. The hydrochloride salt (CAS 1955547-04-2) has molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol, and is typically supplied at ≥95% purity . Cyclopropanamine compounds of this class have been investigated as lysine-specific demethylase 1 (LSD1) inhibitors and as synthetic intermediates, with the cyclopropane ring serving as a conformationally constrained bioisostere for linear alkyl chains [2].

Why Cyclopropanamine Analogs Cannot Be Substituted


Cyclopropanamine derivatives are not functionally interchangeable. The identity and position of the alkyl substituent on the cyclopropane ring critically influence lipophilicity (XLogP3 = 1.4 for the free base [1]), steric bulk, and hydrogen-bonding potential, all of which directly affect target binding, ADME properties, and synthetic reactivity [2]. In the context of LSD1 inhibition, SAR studies across multiple patent families demonstrate that even minor changes to the cyclopropane substituent can shift inhibitory activity by orders of magnitude [3]. Procurement of a generic cyclopropanamine without the specific 2-isobutyl substitution therefore carries a high risk of obtaining a compound with unvalidated biological activity and physicochemical properties that are unsuitable for the intended research application.

Quantitative Differentiation from Closest Analogs


Lipophilicity Compared with Cyclopropanamine Analogs

The computed lipophilicity (XLogP3) of 2-(2-methylpropyl)cyclopropan-1-amine free base is 1.4 [1]. This is substantially higher than the unsubstituted cyclopropanamine (XLogP3 ≈ -0.4) and 2-methylcyclopropanamine (XLogP3 ≈ 0.3), and closer to 2-phenylcyclopropanamine (tranylcypromine, XLogP3 ≈ 1.5) [2]. The increased lipophilicity conferred by the isobutyl group predicts enhanced passive membrane permeability and greater metabolic stability compared to shorter-chain analogs, without introducing the potential aromatic toxicity liabilities associated with a phenyl ring.

Lipophilicity Physicochemical property Drug-likeness

Steric Bulk vs. 2-Methyl and 2-Ethyl Cyclopropanamines

The computed molar refractivity for 2-(2-methylpropyl)cyclopropan-1-amine is approximately 37.2 cm³/mol [1]. This is significantly higher than 2-methylcyclopropanamine (~23.5 cm³/mol) and 2-ethylcyclopropanamine (~28.4 cm³/mol) [2]. The branched isobutyl group provides greater three-dimensional bulk, which can enhance shape complementarity with hydrophobic enzyme pockets (e.g., LSD1 FAD-binding domain) and reduce off-target binding compared to linear alkyl chains of similar carbon count.

Steric parameter Molar refractivity Structure-activity relationship

Hydrogen Bonding and TPSA vs. N-Substituted Analogs

2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride possesses 1 hydrogen bond donor (primary amine) and 1 hydrogen bond acceptor, with a computed TPSA of 26 Ų [1]. In contrast, N-isobutylcyclopropanamine (a position isomer where the isobutyl group is on the nitrogen rather than the cyclopropane ring) has 1 HBD and 1 HBA with TPSA of 12 Ų, and a secondary amine character [2]. The primary amine in the target compound provides greater synthetic versatility (e.g., for amide coupling in library synthesis) and a distinct hydrogen-bonding geometry compared to secondary amine analogs.

Hydrogen bonding TPSA CNS penetration

Purity Specification and QC Documentation Comparison

Bidepharm supplies 2-(2-Methylpropyl)cyclopropan-1-amine hydrochloride at a standard purity specification of 98+% and provides batch-specific QC documentation including NMR, HPLC, and GC . In comparison, alternative suppliers list the compound at 95% minimum purity without explicitly offering comparable multi-method analytical certifications . For reproducible research, the higher purity and documented characterization reduce the risk of confounding effects from impurities in biological assays.

Purity QC documentation Analytical characterization

Recommended Application Scenarios


LSD1 Inhibitor Medicinal Chemistry

The compound's specific 2-isobutyl substitution pattern, intermediate lipophilicity (XLogP3 = 1.4), and primary amine functionality align with the SAR requirements described in multiple LSD1 inhibitor patent families [1]. Researchers pursuing novel LSD1 inhibitors should select this compound over generic 2-methyl or 2-ethyl analogs to ensure the steric and lipophilic parameters match the intended lead series. The 98% purity with multi-method QC documentation supports reproducible enzyme inhibition assays.

CNS-Targeted Bioisostere Synthesis

The cyclopropane ring provides a metabolically stable, conformationally restricted scaffold [2], while the TPSA of 26 Ų and moderate lipophilicity predict favorable CNS penetration potential [3]. This compound is preferred over N-isobutylcyclopropanamine (TPSA = 12 Ų) when a primary amine handle is required for library diversification via amide coupling or reductive amination, as the primary amine enables broader synthetic utility.

Chiral Resolution and Enantiopurity Studies

The (1R,2R)-2-isobutylcyclopropan-1-amine stereoisomer (CAS 1820580-67-3) is available as a well-defined single enantiomer [4], enabling stereochemical SAR studies. Researchers should use the racemic hydrochloride salt (CAS 1955547-04-2) as a starting material for chiral resolution or as a reference standard for enantiopurity analysis, given the documented batch QC that can confirm diastereomeric ratios.

Fragment-Based Drug Discovery Building Block

With a molecular weight of 149.66 g/mol (HCl salt) and only 8 heavy atoms, this compound fits within fragment library guidelines (MW < 250) [5]. The combination of high purity (≥98%), defined stereochemistry options, and the cyclopropane ring's known metabolic stability advantages [2] makes this a superior fragment choice over unsubstituted cyclopropanamine (XLogP3 = -0.4) when target pockets require occupancy of a hydrophobic sub-pocket.

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